2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
Overview
Description
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H11N5O2S. It is known for its unique structure, which includes a tetrazole ring attached to a benzenesulfonamide moiety.
Mechanism of Action
Target of Action
Compounds with a similar tetrazole moiety have been known to target fungal cyp51 . CYP51, also known as 14α-demethylase, participates in the formation of ergosterol, a compound that plays a vital role in the integrity of cell membranes .
Mode of Action
Compounds with a similar tetrazole moiety, such as oteseconazole, bind and inhibit cyp51 . This inhibition disrupts the formation of ergosterol, affecting the integrity of cell membranes .
Biochemical Pathways
The inhibition of cyp51 by similar compounds disrupts the ergosterol biosynthesis pathway . This disruption can lead to downstream effects such as compromised cell membrane integrity and potential cell lysis .
Pharmacokinetics
Compounds with a similar tetrazole moiety are known to have a more appreciative pharmacokinetic profile .
Result of Action
The inhibition of cyp51 by similar compounds can lead to compromised cell membrane integrity and potential cell lysis .
Action Environment
It is known that the in situ hydrolysis reactions can significantly affect the assembly processes of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzenesulfonamide: Lacks the tetrazole ring, resulting in different chemical and biological properties.
3-(1H-Tetrazol-1-yl)benzenesulfonamide: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
Uniqueness
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the presence of both the tetrazole ring and the dimethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-6-3-4-8(17(10,15)16)7(2)9(6)14-5-11-12-13-14/h3-5H,1-2H3,(H2,10,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJQVRYHPUISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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